1-(4-Methoxyphenyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylethanone
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a pyrazolylphenyl group, a pyridazinyl group, and a sulfanylethanone group .
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds are often synthesized through cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several rings and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The presence of several functional groups means that it could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, similar compounds are often insoluble in water but soluble in organic solvents .Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms
Cytochrome P450 enzymes play a significant role in the metabolism of drugs. Potent and selective chemical inhibitors are crucial for deciphering the involvement of specific CYP isoforms in drug metabolism. Understanding the selectivity of these inhibitors can help in predicting drug-drug interactions (Khojasteh et al., 2011).
Anticancer Drugs with High Tumor Specificity
The search for new types of anticancer drugs that exhibit high tumor specificity with minimal keratinocyte toxicity is ongoing. Certain compounds have shown promising results in inducing apoptotic cell death in cancer cell lines, highlighting the importance of chemical modification for reduced toxicity (Sugita et al., 2017).
Selective Cyclooxygenase Inhibitors
Compounds like ABT-963 have been identified as potent and selective COX-2 inhibitors, suggesting their potential in treating pain and inflammation associated with arthritis. Such selective inhibitors are crucial for minimizing side effects and improving therapeutic outcomes (Asif, 2016).
Analytical Methods for Antioxidant Activity
Various analytical methods are used to determine the antioxidant activity of compounds, which is essential for applications in food engineering, medicine, and pharmacy. Understanding these methods can aid in the development of compounds with antioxidant properties (Munteanu & Apetrei, 2021).
Synthesis of Heterocycles
The synthesis of heterocycles from compounds with specific chemical frameworks is an area of significant interest due to their applications in medicinal chemistry. Research on synthetic protocols offers insights into creating novel compounds with potential therapeutic applications (Jakhmola et al., 2016).
Future Directions
properties
IUPAC Name |
1-(4-methoxyphenyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2S/c1-28-19-9-5-17(6-10-19)21(27)15-29-22-12-11-20(24-25-22)16-3-7-18(8-4-16)26-14-2-13-23-26/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWSAYIRFSUVLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylethanone |
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